molecular formula C16H34ClNO2 B1624205 Delmopinol hydrochloride CAS No. 98092-92-3

Delmopinol hydrochloride

Cat. No. B1624205
Key on ui cas rn: 98092-92-3
M. Wt: 307.9 g/mol
InChI Key: JFZBMJJFVBMZNC-UHFFFAOYSA-N
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Patent
US07910730B2

Procedure details

To a solution of 7.4 g of crude 4-(2-hydroxyethyl)-3-(4-propylheptyl)morpholine in 22 ml of methyl iso-butyl ketone at room temperature concentrated hydrochloric acid (2.7 g, 1 eq.) was added. The solution was concentrated until dry at 60° C. The oil was dissolved again in 21 ml of methyl iso-butyl ketone the solution was seeded and stirred for 2 hours at 0° C. The white solid was filtered, washed with 20 ml of cold methyl iso-butyl ketone and dried to obtain 5.9 g of 4-(2-hydroxyethyl)-3-(4-propylheptyl)morpholine hydrochloride (delmopinol hydrochloride). 1H-NMR (CDCl3, 400 MHz), (d ppm): 0.88 (6H, m, H15), 1.2-1.4 (13H, m), 1.8-2.0 (2H, m), 2.8-3.4 (5H, m), 3.4-4.4 (6H, m). 13C-NMR (CDCl3, 400 MHz), (d ppm): 14.26 (015), 19.47, 19.52 (C14), 22.87 (C10), 27.11 (C9), 33.25 (C11), 35.54, 35.62 (C13), 36.59 (C12), 49.25 (C5), 53.20 (C7), 55.93 (C3), 57.08, 59.89 (C8), 63.1, 63.2, 65.0 (C6), 67.7 (C2).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH:5]1[CH2:10][CH2:11][CH2:12][CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].[ClH:20]>C(C(C)=O)C(C)C>[ClH:20].[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH:5]1[CH2:10][CH2:11][CH2:12][CH:13]([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
OCCN1C(COCC1)CCCC(CCC)CCC
Name
Quantity
2.7 g
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
until dry at 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved again in 21 ml of methyl iso-butyl ketone the solution
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with 20 ml of cold methyl iso-butyl ketone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.OCCN1C(COCC1)CCCC(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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